molecular formula C23H25FN4O B7603300 (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone

(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone

Cat. No.: B7603300
M. Wt: 392.5 g/mol
InChI Key: QAROORFMPGWHQA-UHFFFAOYSA-N
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Description

(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone is a complex organic compound that features a piperazine ring substituted with an ethyl group, a pyrazole ring with fluorophenyl and methylphenyl groups, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone typically involves multi-step organic reactions The process begins with the preparation of the pyrazole core, which is then functionalized with fluorophenyl and methylphenyl groupsCommon reagents used in these reactions include hydrazines, aryl halides, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone
  • (4-Ethylpiperazin-1-yl)-[1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone

Uniqueness

The uniqueness of (4-Ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring and the fluorophenyl group on the pyrazole ring can influence its reactivity, binding affinity, and overall pharmacological profile .

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O/c1-3-26-12-14-27(15-13-26)23(29)21-16-28(20-10-8-19(24)9-11-20)25-22(21)18-6-4-17(2)5-7-18/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAROORFMPGWHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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